molecular formula C₂₇H₃₈O₁₈ B1139921 Methyl a-D-laminarabioside heptaacetate CAS No. 7322-42-1

Methyl a-D-laminarabioside heptaacetate

Cat. No. B1139921
CAS RN: 7322-42-1
M. Wt: 650.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl a-D-laminarabioside heptaacetate is a specialty product for proteomics research . It is an esteemed biomedicine that manifests profound therapeutic potential in combating specific ailments . Its remarkable attributes culminate from the suppression of malignant cell proliferation, thereby exhibiting significant antitumor effects .


Molecular Structure Analysis

The molecular formula of Methyl a-D-laminarabioside heptaacetate is C27H38O18 . Its molecular weight is 650.58 . The IUPAC name is [(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl a-D-laminarabioside heptaacetate include its molecular formula (C27H38O18), molecular weight (650.58), and IUPAC name [(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate .

Mechanism of Action

Methyl a-D-laminarabioside heptaacetate exhibits its therapeutic potential through the suppression of malignant cell proliferation . This results in significant antitumor effects .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O18/c1-11(28)36-9-18-21(39-14(4)31)23(24(41-16(6)33)26(35-8)43-18)45-27-25(42-17(7)34)22(40-15(5)32)20(38-13(3)30)19(44-27)10-37-12(2)29/h18-27H,9-10H2,1-8H3/t18-,19-,20-,21+,22+,23+,24-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSQXNOZAXQAJT-LOMSNOTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl a-D-laminarabioside heptaacetate

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